1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-
Description
1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-, is a substituted indazole derivative characterized by a carboxaldehyde group at position 3 and a phenylmethoxy substituent at position 7 of the indazole core. This compound is part of a broader class of indazole derivatives, which are widely studied for their pharmacological and synthetic utility. The phenylmethoxy group (also referred to as the "Za" blocking group in peptide chemistry ) enhances the compound’s lipophilicity and may influence its reactivity in coupling or substitution reactions.
The synthesis of 1H-indazole-3-carboxaldehyde derivatives often involves nitrosation of indoles, as demonstrated in an optimized procedure by Chevalier et al. (2018), which provides direct access to such structures . Commercial availability of related compounds, such as 1H-Indazole-3-carbonitrile, 7-(phenylmethoxy)-, is confirmed by suppliers like Leap Chem Co., Ltd., indicating its relevance in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
7-phenylmethoxy-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C15H12N2O2/c18-9-13-12-7-4-8-14(15(12)17-16-13)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
InChI Key |
QMNWFGCSMXZEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C(NN=C32)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- typically involves the nitrosation of indoles in a slightly acidic environment. This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes under very mild conditions . Industrial production methods often involve the use of optimized procedures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Additions at the Aldehyde Group
The C3-aldehyde participates in classic nucleophilic addition reactions:
-
Condensation with amines forms Schiff bases (imines), useful for further derivatization.
-
Hydrazone formation occurs with hydrazines, enabling access to heterocyclic scaffolds .
Example Reaction:
Yields for analogous indazole aldehydes range from 70–90% under mild acidic or neutral conditions .
Reduction and Oxidation Reactions
-
Reduction : The aldehyde reduces to a primary alcohol using NaBH or LiAlH, retaining the indazole core.
-
Oxidation : Under strong oxidizing conditions (e.g., KMnO), the aldehyde converts to a carboxylic acid, though this is less common due to competing ring oxidation .
Table 1: Representative Transformations of the Aldehyde Group
| Reaction Type | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Schiff base formation | Aniline, AcOH | Imine derivative | 85 | |
| Reduction | NaBH, MeOH | 3-Hydroxymethylindazole | 78 |
Electrophilic Aromatic Substitution (EAS)
The benzyloxy group at position 7 directs electrophiles to the para position (C5) due to its strong electron-donating nature . Key reactions include:
Mechanistic Insight :
The benzyloxy group enhances electron density at C5 via resonance, favoring electrophilic attack. For example, nitrosation of analogous indoles proceeds via initial nitrosation at C3, followed by ring rearrangement .
Deprotection of the Benzyloxy Group
The benzyl ether can be cleaved under:
-
Hydrogenolysis : H/Pd-C converts the benzyloxy group to a hydroxyl group .
-
Acidic Conditions : HCl in dioxane removes the benzyl group, though competing aldehyde reactivity may require protection .
Table 2: Deprotection Conditions and Outcomes
| Method | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrogenolysis | H, Pd-C, EtOH | 7-Hydroxy-1H-indazole-3-carbaldehyde | 92 |
Pd-Catalyzed C–H Functionalization
The aldehyde acts as a directing group for regioselective C–H bond activation:
-
Arylation : Pd(OAc) catalyzes coupling with aryl iodides at C2 or C4 .
-
Alkynylation : Sonogashira-type reactions introduce alkynes at activated positions .
Example Pathway :
Yields for related indazoles reach 74–96% .
Heterocycle Formation
The aldehyde participates in cyclization reactions:
-
Indazole-fused rings : Condensation with diamines or thiols forms triazoles or thiadiazoles .
-
Quinazolinones : Reaction with anthranilic acid derivatives under oxidative conditions .
Stability and Side Reactions
-
Dimerization : Under acidic nitrosation conditions, electron-rich indazoles form dimers via intermediate oxime species .
-
Acid Sensitivity : The benzyloxy group is stable under mild acids (pH > 3) but degrades in concentrated HCl .
Table 3: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| HCl Equivalents | 2.7–7 equiv. | Prevents dimerization | |
| Temperature | 0–50°C | Balances reactivity/stability |
Scientific Research Applications
1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the development of kinase inhibitors, which are crucial in the study of cell signaling pathways.
Medicine: The compound is a potential candidate for the development of new drugs targeting cancer and other diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)- involves its interaction with specific molecular targets, such as kinases. The compound acts as a bioisostere of indoles, promoting strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins. This interaction inhibits the activity of kinases, which are enzymes involved in the regulation of various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-, and analogous indazole derivatives:
Key Comparative Insights :
Substituent Effects on Reactivity :
- The phenylmethoxy group in the target compound introduces steric bulk compared to smaller substituents like methoxy (e.g., in 1H-Indazole-3-carbonitrile, 7-methoxy-). This may reduce electrophilic substitution rates at the 7-position but enhance π-π stacking interactions in biological targets .
- The 3-carboxaldehyde group is more reactive than nitriles or esters (e.g., in Ethyl 7-methoxy-1H-indazole-3-carboxylate), enabling nucleophilic additions or condensations for further derivatization .
Physicochemical Properties :
- The phenylmethoxy substituent increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to methoxy analogs (logP ~1.8 for 7-methoxy derivatives) . This impacts solubility and membrane permeability.
- Saturated indazole derivatives (e.g., 4,5,6,7-tetrahydro-1-phenyl-) exhibit reduced aromaticity, altering electronic properties and binding affinities in biological systems .
Synthetic Utility :
- The target compound’s aldehyde group allows for versatile transformations, such as Schiff base formation, unlike carboxylate or nitrile analogs .
- Methoxycarbonyl-substituted derivatives (e.g., 7-Methoxycarbonyl-1H-indazole-3-carboxylic acid) are preferred for peptide coupling due to their stability under acidic conditions .
Q & A
Q. What are the common synthetic routes for preparing 1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-, and what are the critical reaction parameters to consider?
- Methodological Answer : The synthesis of 7-(phenylmethoxy)-substituted indazole derivatives typically involves palladium-catalyzed cross-coupling reactions to introduce substituents. For example:
- Suzuki-Miyaura Coupling : To attach aryl groups, use phenylboronic acid derivatives with a brominated indazole precursor. Catalytic systems like Pd(OAc)₂/PPh₃ in sodium carbonate (Na₂CO₃) at 120°C under nitrogen are effective .
- Buchwald-Hartwig Amination : For nitrogen-containing substituents, employ Pd₂(dba)₃/Xantphos with cesium carbonate (Cs₂CO₃) in toluene at reflux .
Critical parameters include: - Catalyst loading (0.5–5 mol% Pd).
- Solvent choice (DMF, toluene, or ethanol).
- Temperature control (80–120°C).
- Purification via column chromatography or recrystallization .
Q. How can researchers characterize the purity and structural integrity of 1H-Indazole-3-carboxaldehyde derivatives?
- Methodological Answer : Use a combination of analytical techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenylmethoxy proton signals at δ 3.8–4.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS or ESI-MS) : Confirm molecular ion peaks matching the expected m/z .
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Q. What safety precautions are necessary when handling 1H-Indazole-3-carboxaldehyde derivatives in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing volatile byproducts .
- First Aid Measures :
- Skin Contact : Immediately rinse with water for 15 minutes; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer artificial respiration if necessary .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How do electron-donating substituents like phenylmethoxy influence the reactivity of indazole carboxaldehyde derivatives in cross-coupling reactions?
- Methodological Answer : The phenylmethoxy group is electron-rich, which can:
- Enhance electrophilic aromatic substitution at the 7-position due to increased electron density.
- Modulate catalyst turnover in Pd-mediated reactions by coordinating with palladium intermediates, potentially slowing oxidative addition steps .
To study substituent effects: - Compare reaction kinetics using substituents with varying electronic profiles (e.g., -OCH₃ vs. -NO₂).
- Monitor intermediates via in situ IR spectroscopy or HPLC-MS .
Q. What strategies can resolve contradictions in reported yield data for 7-(phenylmethoxy)-substituted indazole derivatives?
- Methodological Answer : Contradictions often arise from:
- Catalyst decomposition : Use fresh Pd catalysts and degassed solvents to prevent oxidation .
- Moisture sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves).
- Purification losses : Optimize column chromatography gradients (e.g., hexane/EtOAc ratios) or switch to preparative HPLC .
Systematic Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent polarity) using statistical software (JMP, Minitab) .
Q. How can computational chemistry predict the physicochemical properties of 1H-Indazole-3-carboxaldehyde derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Software: Gaussian 16 with B3LYP/6-31G* basis set .
- Molecular Dynamics (MD) Simulations : Model solubility in solvents (e.g., DMSO, water) using GROMACS.
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and metabolic stability .
Data Contradiction Analysis
Q. Why do some studies report divergent melting points for 7-(phenylmethoxy)indazole derivatives?
- Methodological Answer : Variations may stem from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable crystalline forms .
- Impurity profiles : Analyze by Differential Scanning Calorimetry (DSC) to detect eutectic mixtures.
- Measurement techniques : Standardize heating rates (1–2°C/min) and calibrate equipment .
Experimental Design Considerations
Q. How can researchers optimize reaction conditions for scaling 7-(phenylmethoxy)indazole synthesis from milligram to gram scale?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
